N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
Description
Molecular Formula: C₂₁H₁₇ClN₂O₂ Molecular Weight: 364.83 g/mol Synonyms:
- 2-Hydroxy-2,2-diphenylacetic acid (4-chlorobenzylidene)-hydrazide
- N′-[(E)-(4-Chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide (IUPAC name)
- CAS Registry Number: 201541-74-4 .
Synthesis: This compound is synthesized via a Schiff base reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-chlorobenzaldehyde in ethanol with catalytic acetic acid. The reaction proceeds under reflux, yielding the product with high regioselectivity due to the electron-withdrawing effect of the 4-chloro substituent .
Properties
Molecular Formula |
C21H17ClN2O2 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-13-11-16(12-14-19)15-23-24-20(25)21(26,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,26H,(H,24,25)/b23-15+ |
InChI Key |
ONWGJPDBNJONCO-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Benzoin Condensation
Benzaldehyde undergoes benzoin condensation in ethanol with potassium cyanide (KCN) as a catalyst, forming benzoin (2-hydroxy-1,2-diphenylethanone). The reaction is conducted under reflux for 3 hours, yielding a dimeric product.
Oxidation to Benzil
Benzoin is oxidized to benzil (1,2-diphenylethanedione) using concentrated nitric acid (HNO₃) under reflux for 4 hours. This step introduces a diketone functional group, critical for subsequent hydrolysis.
Alkaline Hydrolysis to 2-Hydroxy-2,2-Diphenylacetic Acid
Benzil is treated with potassium hydroxide (KOH) in ethanol under reflux, leading to the formation of 2-hydroxy-2,2-diphenylacetic acid via a retro-aldol mechanism. The product is isolated by acidification with HCl and recrystallized from ethanol.
Esterification and Hydrazide Formation
The acid is esterified with methanol and sulfuric acid to yield ethyl-2-hydroxy-2,2-diphenylacetate, which is then reacted with hydrazine hydrate (H₂NNH₂·H₂O) in ethanol under reflux. This step replaces the ester group with a hydrazide moiety, producing 2-hydroxy-2,2-diphenylacetohydrazide.
Condensation with 4-Chlorobenzaldehyde
The final step involves Schiff base formation between 2-hydroxy-2,2-diphenylacetohydrazide and 4-chlorobenzaldehyde (Fig. 1):
Reaction Conditions
-
Temperature : Reflux (~78°C)
-
Duration : 4 hours
-
Work-Up : Evaporation under reduced pressure, washing with water, and recrystallization from ethanol.
Mechanistic Insights
The hydrazide’s NH₂ group nucleophilically attacks the aldehyde’s carbonyl carbon, forming an imine (C=N) bond with concomitant water elimination. The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide’s hydroxyl group and the imine nitrogen.
Optimization and Yield Data
Yields for this compound and analogous compounds are summarized in Table 1.
Table 1. Synthetic Yields of Schiff Base Derivatives
| Compound | R (Hydrazide) | R₁ (Aldehyde) | Yield (%) |
|---|---|---|---|
| 1a | 4-Cl | 4-Cl | 58 |
| 1c | 4-Cl | 3-NO₂ | 72 |
| 1d | 4-Cl | 4-OCH₃ | 77 |
Key variables affecting yield include:
-
Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde enhance electrophilicity, accelerating imine formation.
-
Steric Hindrance : Para-substituted aldehydes (e.g., 4-Cl) exhibit higher yields than ortho-substituted analogs due to reduced steric interference.
Characterization and Analytical Validation
Spectroscopic Analysis
LC-MS/MS and Elemental Analysis
Alternative Synthetic Approaches
Solvent and Base Variations
Patent literature describes Schiff base synthesis using polar aprotic solvents (e.g., DMF, DMSO) with bases like triethylamine (TEA) at elevated temperatures (120–130°C). While these conditions are atypical for Schiff base formation, they may enhance reaction rates for sterically hindered substrates.
Challenges and Practical Considerations
-
Purification : Recrystallization from ethanol is critical to remove unreacted aldehyde and hydrazide.
-
Moisture Sensitivity : The imine bond is prone to hydrolysis; reactions must be conducted under anhydrous conditions.
-
Scale-Up : Ethanol’s low boiling point limits large-scale reflux; switching to higher-boiling solvents (e.g., toluene) with Dean-Stark traps could facilitate water removal .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: The compound has potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an enzyme inhibitor, which could lead to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit the activity of the enzyme, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key factor in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous Schiff base hydrazides, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance Schiff base stability by polarizing the C=N bond, as seen in the 4-chloro derivative (364.83 g/mol) . Bulky substituents (e.g., 3-methylphenyl in compound 1b) reduce solubility in polar solvents but improve lipophilicity, enhancing membrane permeability .
Spectral Trends :
- The imine proton (-N=CH) resonates at δ 8.07–8.23 ppm in ¹H-NMR, with slight shifts depending on electronic effects of substituents .
- IR stretching frequencies for C=O (1665–1697 cm⁻¹) and N-H (3419–3531 cm⁻¹) are consistent across derivatives .
Key Observations:
Anticancer Potency: The bis(4-chlorophenyl) derivative (1b) shows superior activity (IC₅₀ = 19.4 μM for PC-3) compared to the mono-chloro compound (IC₅₀ = 52.8 μM), likely due to enhanced halogen bonding with cellular targets . The hydroxyl-substituted coumarin derivative (4e) lacks anticancer data but demonstrates strong antioxidant activity, suggesting divergent structure-activity relationships .
Enzyme Inhibition :
- α-Chymotrypsin inhibition correlates with the presence of aromatic chloro groups, as seen in the parent compound (Ki = 18.3 μM) versus the thienyl analog (Ki = 42.1 μM) .
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Synthesis and Characterization
The compound is synthesized through the condensation reaction of 2-hydroxy-2,2-diphenylacetohydrazide with 4-chlorobenzaldehyde. Characterization techniques such as NMR, FT-IR, and LC-MS/MS are employed to confirm the structure and purity of the synthesized compound. The following table summarizes key spectral data:
| Spectral Technique | Observations |
|---|---|
| FT-IR | Characteristic peaks at 3345 cm (-OH), 3248 cm (-NH), 1664 cm (C=O), 1593 cm (C=N) |
| NMR | Chemical shifts indicating the presence of aromatic protons and functional groups |
| LC-MS/MS | Molecular ion peak at m/z = 443 confirming the molecular weight |
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. The compound was tested against breast cancer cell line MCF-7 and prostate cancer cell line PC-3. The results indicated:
- MCF-7 Cell Line : IC values of 18.24 ± 7.62 µM for one derivative and as low as 7.62 ± 1.85 µM for another variant.
- PC-3 Cell Line : The strongest activity was observed with an IC value of 45.81 ± 1.10 µM for a related compound .
These findings suggest that modifications to the hydrazone structure can enhance anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits notable antimicrobial activity. The synthesized derivatives were evaluated for their antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, with some derivatives achieving IC values significantly lower than those of standard antibiotics .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups may contribute to free radical scavenging.
- Enzyme Inhibition : Some studies indicate that similar compounds act as inhibitors of acetylcholinesterase (AChE), which could be relevant for neuroprotective applications .
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of various hydrazone derivatives on MCF-7 cells revealed that certain substitutions on the phenyl rings significantly enhanced cytotoxicity. This study highlights the importance of structural modifications in developing potent anticancer agents .
- Antibacterial Evaluation : Another study focused on the antibacterial properties of related compounds found that derivatives exhibited varying degrees of effectiveness against Bacillus subtilis, suggesting potential for development into new antibacterial therapies .
Q & A
Q. What are the key steps in synthesizing N'-[(E)-(4-chlorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide?
- Methodology : The synthesis typically involves a condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and 4-chlorobenzaldehyde. A catalytic amount of acetic acid in ethanol is used to facilitate hydrazone formation . For analogous compounds, refluxing at 70–80°C for 3–5 hours under anhydrous conditions is standard, followed by recrystallization from ethanol or methanol to purify the product . Confirm purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1).
Q. How is the structure of this compound validated experimentally?
- Analytical Techniques :
- NMR : Analyze - and -NMR spectra for diagnostic signals:
- Hydrazone proton (N–H) at δ 10.5–11.5 ppm.
- Aromatic protons (4-chlorophenyl) at δ 7.2–7.8 ppm.
- Hydroxy group (O–H) at δ 5.0–5.5 ppm (broad) .
- IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm and N–H stretch at ~3200–3300 cm .
- Mass Spectrometry : Molecular ion peak [M+H] at m/z 435.3 (calculated for CHClNO) .
Q. What preliminary biological screening methods are recommended for this compound?
- Protocols :
- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., MCF-7, PC-3) with IC determination. Dose range: 1–100 µM .
- Antimicrobial activity : Disk diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this hydrazide?
- Crystallography : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software . Key parameters:
- Hydrogen bonding : Analyze O–H···N and N–H···O interactions (distance: 2.6–3.0 Å; angle: 150–170°) .
- Torsion angles : Measure dihedral angles between aromatic rings to assess planarity (e.g., C7–C8–N2–N1 < 10° indicates E-configuration) .
Q. What strategies address contradictory bioactivity data across studies?
- Troubleshooting :
Q. How does substituent variation on the phenyl rings affect anticancer activity?
- SAR Study : Synthesize analogs with substituents (e.g., –OCH, –NO) at the 3-/4-positions of the diphenylacetyl moiety. Test against PC-3 cells:
- Enhanced activity : 4-Cl (IC = 12 µM) vs. 4-CH (IC = 35 µM) due to increased lipophilicity (ClogP = 4.5 vs. 3.8) .
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. What computational methods predict binding modes to biological targets?
- Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
